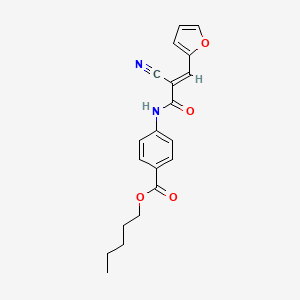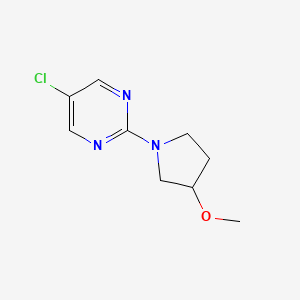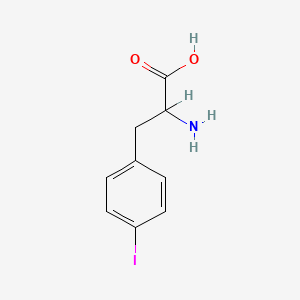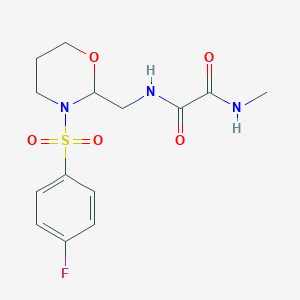
(E)-pentyl 4-(2-cyano-3-(furan-2-yl)acrylamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-pentyl 4-(2-cyano-3-(furan-2-yl)acrylamido)benzoate” is a complex organic compound. It contains a pentyl group, a benzoate group, a cyano group, a furan ring, and an acrylamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving the key functional groups. For instance, the furan ring and the cyano group could be introduced via a Knoevenagel condensation .Scientific Research Applications
Enantioselective Synthesis and Microbial Reduction
The compound (E)-pentyl 4-(2-cyano-3-(furan-2-yl)acrylamido)benzoate shares structural similarities with E-2-cyano-3(furan-2-yl) acrylamide, which has been synthesized under microwave radiation and subjected to microbial reduction processes. This study highlighted the synthesis and the use of marine and terrestrial fungi for the enantioselective reduction of similar compounds, potentially contributing to green chemistry methodologies. The isolated yield and enantiomeric excess (e.e.) achieved were notably high, indicating the efficacy of this biotransformation process (Jimenez et al., 2019).
Focused Library Development for Cytotoxic Agents
Another research avenue involves the development of focused compound libraries to identify new lead compounds with improved cytotoxicity. The synthesis of amidoacrylamide analogues, which have a structural resemblance to this compound, demonstrated significant potency, suggesting potential applications in cancer treatment (Tarleton et al., 2013).
Liquid Crystallinity Applications
The study of liquid crystallinity in compounds structurally related to this compound, such as 2-fluorenyl 4-alkylbenzoates, indicates potential applications in material science, particularly in the development of liquid crystal displays or other photonic devices (Yamamoto et al., 2005).
Synthesis and Biological Activity
The compound also shares similarities with various synthesized cyanoacrylates containing furan or tetrahydrofuran moieties. These compounds exhibited interesting biological activities, such as herbicidal, plant growth regulatory, fungicidal, and antiviral activities, suggesting possible applications in agriculture and pharmaceutical industries (Liu et al., 2007).
Properties
IUPAC Name |
pentyl 4-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-3-4-11-26-20(24)15-7-9-17(10-8-15)22-19(23)16(14-21)13-18-6-5-12-25-18/h5-10,12-13H,2-4,11H2,1H3,(H,22,23)/b16-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGHHHCUXWITGN-DTQAZKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(sec-butyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403936.png)




![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)
![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)







